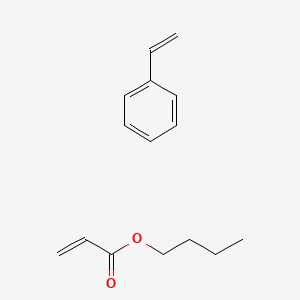
Butyl prop-2-enoate;styrene
Cat. No. B1617842
Key on ui cas rn:
25767-47-9
M. Wt: 232.32 g/mol
InChI Key: TUZBYYLVVXPEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08367770B2
Procedure details


In a 200-liter reactor equipped with a stirrer, a cooling apparatus, a condenser and a monomer supplying tube, 5 parts by weight of butylacrylate, 15 parts by weight of styrene, 0.2 parts by weight of triallyl isocyanurate, 140 parts by weight of ion-exchanged water and 1.0 parts by weight of potassium rosinate are added and mixed. The temperature is raised to 60° C. with stirring. After 10 minutes from the time of reaching 60° C., 0.25 parts by weight of potassium persulfate dissolved in deionized water is added thereto to initiate polymerization. The temperature of the reactor is maintained at 70° C. for 60 minutes. The polymerization is carried out at 70° C. for an additional 30 minutes to give an inner core of butylacrylate-styrene copolymer.


[Compound]
Name
triallyl isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:5][C:6](=[O:9])[CH:7]=[CH2:8])[CH2:2][CH2:3][CH3:4].[CH2:10]=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[K].S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>O>[CH2:1]([O:5][C:6](=[O:9])[CH:7]=[CH2:8])[CH2:2][CH2:3][CH3:4].[CH2:10]=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4.5,7.8,^1:17|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)OC(C=C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC=CC=C1
|
[Compound]
|
Name
|
triallyl isocyanurate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 200-liter reactor equipped with a stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
polymerization
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature of the reactor is maintained at 70° C. for 60 minutes
|
|
Duration
|
60 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The polymerization is carried out at 70° C. for an additional 30 minutes
|
|
Duration
|
30 min
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)OC(C=C)=O.C=CC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

